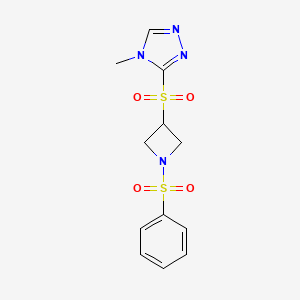

4-methyl-3-((1-(phenylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

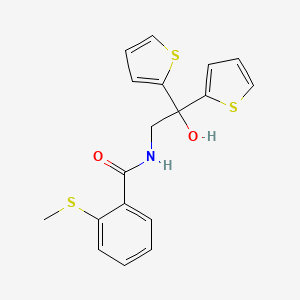

The compound “4-methyl-3-((1-(phenylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups and rings. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The phenylsulfonyl and methyl groups are attached to these rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and azetidine rings would introduce some rigidity into the structure. The electron-withdrawing sulfonyl groups could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions. The azetidine ring could also be involved in reactions, particularly if it is activated in some way .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar sulfonyl groups could increase its solubility in polar solvents .科学的研究の応用

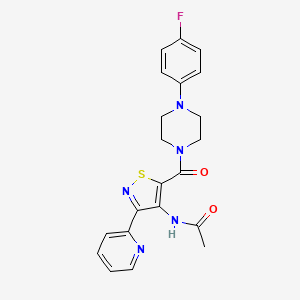

Synthesis and Biological Activities

- The synthesis of 1,2,4-triazole derivatives has been explored extensively due to their potential biological activities. For instance, a study facilitated the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which exhibited promising cytotoxic, antibacterial, and antifungal activities (V. Sumangala et al., 2012).

- Another study synthesized 1,2,3-triazole anticonvulsants labeled with carbon-14, which could be used for further pharmacological evaluation (N. Saemian et al., 2006).

- Novel sulfonyl derivatives, including 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, were synthesized and showed moderate to significant antibacterial and antifungal activities. Some derivatives were identified as excellent antitubercular molecules compared to the first-line drug isoniazid (G. V. Suresh Kumar et al., 2013).

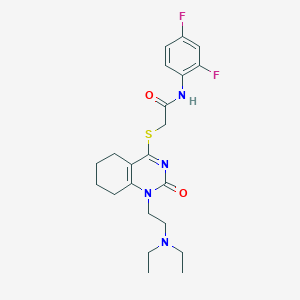

Antimicrobial and Antitubercular Agents

- Research into sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles revealed that certain compounds have appreciable efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. One compound in particular showed significant antibacterial activity against multiple bacterial strains (Archna Yadav & C. Kaushik, 2022).

Anticancer Evaluation

- A study focused on the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and evaluated its in vitro anticancer activity. The synthesized compound showed moderate activity against several cancer cell lines, including renal, central nervous system, colon, and breast cancer cells (Angélica Salinas-Torres et al., 2022).

作用機序

Target of Action

Compounds containing a triazole ring, such as this one, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, which can induce a wide range of biological activities .

Mode of Action

It’s known that triazole compounds can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can influence the biological activity of the compound.

Biochemical Pathways

Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which can enhance its biological spectrum .

Pharmacokinetics

An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant .

Result of Action

Compounds containing a triazole ring are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

The stability of triazole compounds against metabolic degradation contributes to their enhanced biocompatibility .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-15-9-13-14-12(15)21(17,18)11-7-16(8-11)22(19,20)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAOOMZUCCBXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)

![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)